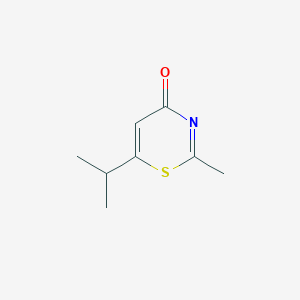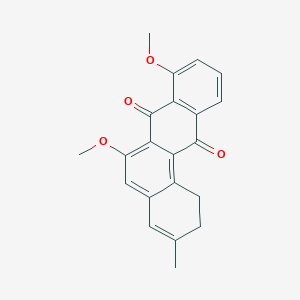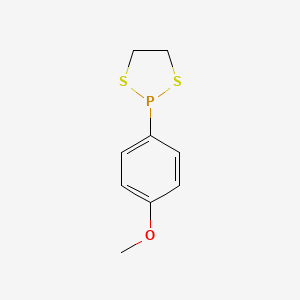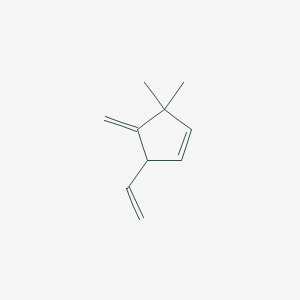
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-6-(propan-2-yl)aniline with a thiocarbonyl compound under acidic or basic conditions to form the thiazinone ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazinone ring to its corresponding thiazolidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazinones, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-6-(propan-2-yl)aniline
- 2-Methyl-6-(propan-2-yl)phenylboronic acid
- 2,6-Diisopropylaniline
Uniqueness
2-Methyl-6-(propan-2-yl)-4H-1,3-thiazin-4-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88061-24-9 |
|---|---|
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-methyl-6-propan-2-yl-1,3-thiazin-4-one |
InChI |
InChI=1S/C8H11NOS/c1-5(2)7-4-8(10)9-6(3)11-7/h4-5H,1-3H3 |
Clé InChI |
INADKFQOUAYNJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C=C(S1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)



![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)


![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)

![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
